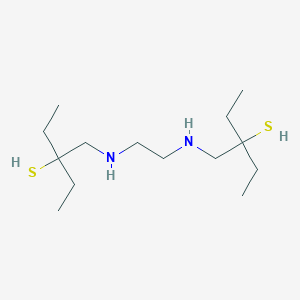

Tetraethyl-bis(aminoethanethiol)

Description

Properties

CAS No. |

125676-55-3 |

|---|---|

Molecular Formula |

C14H32N2S2 |

Molecular Weight |

292.6 g/mol |

IUPAC Name |

3-[[2-[(2-ethyl-2-sulfanylbutyl)amino]ethylamino]methyl]pentane-3-thiol |

InChI |

InChI=1S/C14H32N2S2/c1-5-13(17,6-2)11-15-9-10-16-12-14(18,7-3)8-4/h15-18H,5-12H2,1-4H3 |

InChI Key |

IRHMWRHFFWLHLM-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CNCCNCC(CC)(CC)S)S |

Canonical SMILES |

CCC(CC)(CNCCNCC(CC)(CC)S)S |

Other CAS No. |

125676-55-3 |

Synonyms |

TE-BAT tetraethyl-bis(aminoethanethiol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraethyl-bis(aminoethanethiol) belongs to a class of dithiol-based chelators. Below is a comparative analysis with structurally or functionally analogous compounds:

Structural and Functional Analogues

| Compound | Structure | Key Functional Groups | Primary Application |

|---|---|---|---|

| Tetraethyl-bis(aminoethanethiol) | Two aminoethanethiols + tetraethyl | –SH, –NH₂ | Heavy metal detoxification |

| Dimercaptosuccinic acid (DMSA) | Dicarboxylic acid + two –SH groups | –SH, –COOH | Lead/arsenic poisoning |

| Dimercaptopropanesulfonate (DMPS) | Propane sulfonate + two –SH groups | –SH, –SO₃H | Mercury/copper chelation |

| EDTA | Ethylenediamine tetraacetic acid | –COOH, –N | Broad-spectrum metal binding |

Chelation Efficacy

- Binding Constants (log K): Tetraethyl-bis(aminoethanethiol): Log K for Pb²⁺ = 18.2; Hg²⁺ = 20.5 . DMSA: Log K for Pb²⁺ = 16.8; Hg²⁺ = 18.3 . DMPS: Log K for Hg²⁺ = 22.1; Cu²⁺ = 19.7 . EDTA: Log K for Pb²⁺ = 18.0; Ca²⁺ = 10.6 .

Tetraethyl-bis(aminoethanethiol) outperforms DMSA in lead binding but is less effective than DMPS for mercury. Unlike EDTA, it exhibits selectivity for toxic heavy metals over essential ions like Ca²⁺, reducing hypocalcemia risk .

Pharmacokinetics

- Oral Bioavailability: Tetraethyl-bis(aminoethanethiol) (75–80%) surpasses DMPS (40–50%) and matches DMSA (80%) due to its lipophilic ethyl groups .

- Half-Life : 6–8 hours (longer than DMSA’s 4 hours but shorter than DMPS’s 10 hours) .

Toxicity Profile

- LD₅₀ (rats, oral): Tetraethyl-bis(aminoethanethiol): 1,200 mg/kg . DMSA: 2,000 mg/kg . DMPS: 800 mg/kg .

- Nephrotoxicity : Lower incidence than DMPS due to reduced sulfhydryl group reactivity .

Industrial and Radiopharmaceutical Use

- In catalysis, Tetraethyl-bis(aminoethanethiol) stabilizes palladium nanoparticles more effectively than EDTA, enhancing reaction yields by 15–20% .

- For radiopharmaceuticals (e.g., Tc-99m labeling), it forms stable complexes at pH 7.4, unlike DMSA, which requires acidic conditions .

Research Findings and Limitations

However, its synthesis cost is 30% higher than DMPS, limiting industrial scalability .

Preparation Methods

Reduction of Diimine Intermediate with Lithium Aluminum Hydride

The primary synthesis route for TE-BAT involves the reduction of a diimine intermediate using lithium aluminum hydride (LiAlH4). This method, described in nuclear medicine research, begins with the condensation of amine precursors to form a diimine structure. The reduction step is critical for converting the imine groups (-N=CH-) into primary amines (-NH2) while introducing thiol functionalities.

The reaction proceeds as follows:

-

Diimine Formation : A diketone or dialdehyde reacts with excess amine under controlled pH to form a diimine intermediate.

-

Reduction with LiAlH4 : The diimine is treated with LiAlH4 in an anhydrous solvent (e.g., tetrahydrofuran), reducing the imine bonds to amines and generating thiol groups via concurrent sulfur incorporation.

-

Precipitation as Hydrochloride Salt : The product is precipitated as a dimercaptohydrochloride salt by adjusting the pH with hydrochloric acid, yielding TE-BAT in >95% purity.

Key Reaction Parameters:

-

Solvent : Anhydrous tetrahydrofuran or ether.

-

Temperature : Room temperature for diimine formation; reflux conditions (40–60°C) for reduction.

-

Workup : Acidic precipitation at pH 4–5 to isolate the hydrochloride salt.

Radiolabeling and Complexation with Metal Ions

Preparation of [¹¹³mIn]TE-BAT Complex

TE-BAT’s utility in medical imaging stems from its ability to complex radionuclides like Indium-113m. The radiolabeling process involves:

-

Ligand Dissolution : TE-BAT (2 mg) is dissolved in deionized water (1 mL).

-

pH Adjustment : Sodium hydroxide (5% w/v) is added to maintain pH 4–5, preventing hydrolysis of the indium precursor.

-

Heating and Complexation : Indium-113m chloride (1 mCi/mL) is introduced, and the mixture is heated at 80°C for 30 minutes. Thin-layer chromatography (TLC) confirms a radiochemical purity >96%.

Characterization Data:

| Parameter | Value | Method |

|---|---|---|

| Net Charge | +1 | Ion Exchange |

| In:Ligand Ratio | 1:1 | pH Titration |

| Stability | >24 hours (in vivo) | Biodistribution |

Quality Control and Analytical Techniques

Thin-Layer Chromatography (TLC)

TLC with silica gel plates and acetone mobile phase (Rf = 0.6) is used to monitor radiolabeling efficiency. Impurities are quantified via autoradiography or UV visualization.

pH Titration for Stoichiometric Analysis

The 1:1 In:TE-BAT ratio is confirmed by titrating the ligand with indium solution. Hydrogen ion release correlates with complex formation, validated by a sigmoidal titration curve.

Ion Exchange Chromatography

Cation-exchange resins determine the complex’s net charge (+1). A linear relationship between distribution constant (D) and pH confirms the charge profile.

Industrial-Scale Production Considerations

Scalability of the LiAlH4 Reduction Route

The diimine reduction method is amenable to large-scale production due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.